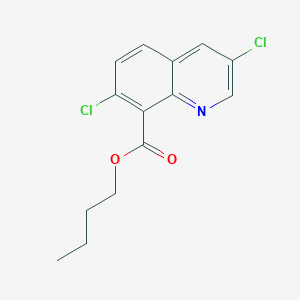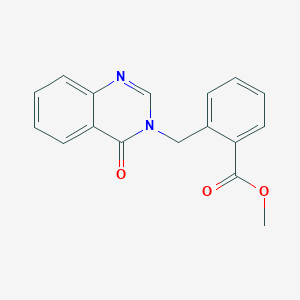
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Appropriate aniline derivatives and isocyanates.
Reaction Conditions: The reactions are often carried out under reflux conditions in solvents like ethanol or methanol.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Techniques: Such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents or nucleophiles in appropriate solvents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example:
Oxidation: May lead to the formation of quinazoline N-oxides.
Reduction: Could yield reduced quinazoline derivatives.
Substitution: Various substituted quinazoline compounds.
科学的研究の応用
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
作用機序
The mechanism of action of 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: By binding to the active site.
Interact with DNA: Affecting replication or transcription.
Modulate Receptors: Acting as agonists or antagonists.
類似化合物との比較
Similar Compounds
4-Phenylquinazoline: Known for its anticancer properties.
7-Methylquinazoline: Studied for its antimicrobial activity.
1-Isopropylquinazoline: Investigated for its potential as a therapeutic agent.
Uniqueness
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
特性
CAS番号 |
28340-78-5 |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC名 |
6-amino-7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H19N3O/c1-11(2)21-16-9-12(3)15(19)10-14(16)17(20-18(21)22)13-7-5-4-6-8-13/h4-11H,19H2,1-3H3 |
InChIキー |
IJKRCDLJZQBETB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1N)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)



![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)

![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)

![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)


